TMBI vs. N‑DMBI: Absence of n‑Type Doping Activity in PCBM Organic Thin‑Film Transistors
In a direct head-to-head experiment within the same study, TMBI (1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole) was evaluated alongside N-DMBI as an n-type dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in bottom-gate, top-contact organic thin-film transistors (OTFTs). TMBI-doped devices exhibited no negative threshold voltage (Vt) shift and a decrease in on/off current ratio, confirming the absence of n-type doping. In contrast, N-DMBI-doped PCBM OTFTs at 2 wt% doping concentration showed a conductivity increase from the undoped baseline of approximately 10⁻⁵ S/cm to the range of 10⁻³ S/cm, accompanied by a negative Vt shift and maintained on/off ratios exceeding 10⁵ [1]. The differential behavior is mechanistically attributed to the quaternary C2 center in TMBI, which lacks the labile C2–H bond required for hydrogen-atom transfer and generation of the active neutral radical species [1].
| Evidence Dimension | n-Type doping efficacy in PCBM OTFTs (conductivity, Vt shift, on/off ratio) |
|---|---|
| Target Compound Data | TMBI (2 wt%): no negative Vt shift; decreased on/off ratio; conductivity not significantly different from undoped PCBM (~10⁻⁵ S/cm) |
| Comparator Or Baseline | N-DMBI (2 wt%): negative Vt shift; on/off ratio >10⁵; conductivity increased to ~10⁻³ S/cm |
| Quantified Difference | N-DMBI increases PCBM film conductivity by approximately two orders of magnitude; TMBI produces no measurable increase (Δσ ≈ 0) |
| Conditions | Bottom-gate, top-contact OTFTs; SiO₂ dielectric passivated with BCB; PCBM semiconductor; dopant activation by thermal annealing at 150 °C; measurements in N₂-filled glovebox [1] |
Why This Matters
This dichotomy makes TMBI uniquely suited as a dopant-inactive, structurally matched negative control for mechanistic studies of DMBI-based doping, while N-DMBI is exclusively preferred for applications requiring conductivity enhancement.
- [1] Wei, P., Oh, J. H., Dong, G., & Bao, Z. (2010). Use of a 1H-Benzoimidazole Derivative as an n-Type Dopant and To Enable Air-Stable Solution-Processed n-Channel Organic Thin-Film Transistors. Journal of the American Chemical Society, 132(26), 8852–8853. https://doi.org/10.1021/ja103173m View Source
